alpha-Methylene-gamma-butyrolactone

Anti-inflammatory NF-κB Nitric Oxide

alpha-Methylene-gamma-butyrolactone (CAS 547-65-9, also known as Tulipalin A) is a naturally occurring α,β-unsaturated lactone that functions as a conserved pharmacophore in numerous sesquiterpene lactones with established anti-inflammatory, anticancer, and antimicrobial properties. The compound is characterized by an electrophilic exocyclic methylene group conjugated to the lactone carbonyl, enabling covalent interactions with biological nucleophiles such as cysteine thiols in target proteins.

Molecular Formula C5H6O2
Molecular Weight 98.10 g/mol
CAS No. 547-65-9
Cat. No. B1223163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methylene-gamma-butyrolactone
CAS547-65-9
Synonymsalpha-methylene gamma-butyrolactone
alpha-methylene-gamma-butyrolactone
tulipalin A
Molecular FormulaC5H6O2
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESC=C1CCOC1=O
InChIInChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h1-3H2
InChIKeyGSLDEZOOOSBFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.53 M

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Methylene-gamma-butyrolactone (CAS 547-65-9): Procurement-Grade Specifications and Core Characteristics for Scientific Research


alpha-Methylene-gamma-butyrolactone (CAS 547-65-9, also known as Tulipalin A) is a naturally occurring α,β-unsaturated lactone that functions as a conserved pharmacophore in numerous sesquiterpene lactones with established anti-inflammatory, anticancer, and antimicrobial properties [1]. The compound is characterized by an electrophilic exocyclic methylene group conjugated to the lactone carbonyl, enabling covalent interactions with biological nucleophiles such as cysteine thiols in target proteins [2]. This Michael acceptor functionality underpins its mechanism-based biological activity and distinguishes it from saturated lactone analogs lacking this reactive moiety [3].

Why Generic Substitution of alpha-Methylene-gamma-butyrolactone (CAS 547-65-9) Fails in Experimental Systems: A Comparator-Based Analysis


Substitution of alpha-methylene-gamma-butyrolactone (α-M-γ-B) with structurally similar lactones is not straightforward due to pronounced differences in electrophilicity and biological activity dictated by the presence and position of the α,β-unsaturated ketone moiety [1]. Direct comparative studies have shown that analogs lacking this Michael acceptor, such as γ-butyrolactone (γ-B) and α-methyl-γ-butyrolactone (α-M-γ-B-1), exhibit significantly reduced anti-inflammatory potency and electrophilicity [2]. Furthermore, cross-reactivity in allergic contact dermatitis assays is not observed between γ,γ-unsubstituted and γ,γ-substituted analogs, underscoring the high structural specificity of biological interactions [3]. These findings demonstrate that generic substitution without empirical validation can lead to experimental failure or misinterpretation of results.

Product-Specific Quantitative Evidence Guide: alpha-Methylene-gamma-butyrolactone (CAS 547-65-9) vs. Structural Analogs


Anti-Inflammatory Potency: alpha-Methylene-gamma-butyrolactone Exhibits Lowest EC50 for NO Inhibition Among Six Structural Analogs

In a head-to-head comparison evaluating anti-inflammatory activity, alpha-methylene-gamma-butyrolactone (α-M-γ-B) demonstrated the lowest EC50 for inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, outperforming six structurally related analogs including 3-methylenetetrahydro-2H-pyran-2-one (3M2P2O), 2(5H)-furanone (2F), 2-cyclopenten-1-one (2CO), γ-methylene-γ-butyrolactone (γ-M-γ-B), α-methyl-γ-butyrolactone (α-M-γ-B-1), and γ-butyrolactone (γ-B) [1]. Notably, analogs lacking the α,β-unsaturated ketone moiety (γ-M-γ-B, α-M-γ-B-1, and γ-B) exhibited the weakest electrophilicity and weakest anti-inflammatory activity [2].

Anti-inflammatory NF-κB Nitric Oxide

Nematicidal Activity: alpha-Methylene-gamma-butyrolactone Shows ~2-Fold Higher Potency Than gamma-Butyrolactone Against Meloidogyne incognita

In a direct comparative study of lactone nematicides, alpha-methylene-gamma-butyrolactone (tulipaline A) exhibited an EC50 of 19.3 ± 10.0 mg/L against the root-knot nematode Meloidogyne incognita after 48 hours, which is approximately 2.1-fold more potent than the saturated analog gamma-butyrolactone (EC50 = 40.0 ± 16.2 mg/L) [1]. The enhanced activity of α-M-γ-B was attributed to its ability to act as a Michael acceptor, forming covalent adducts with endogenous proteins and inhibiting vacuolar-type H+-ATPase (V-ATPase) activity, a mechanism not available to the saturated analog [2].

Nematicide Agriculture V-ATPase

Antifungal Activity: Tulipalin A (alpha-Methylene-gamma-butyrolactone) Demonstrates Higher Inhibitory Activity Than Tulipalin B and 6-Tuliposide B

In a structure-activity relationship study evaluating antifungal activity against tulip pathogenic fungi, tulipalin A (α-methylene-γ-butyrolactone) showed higher inhibitory activity than both 6-tuliposide B and tulipalin B [1]. While tuliposides and tulipalins exhibited antifungal activity against most tested strains at high concentrations (2.5 mM), tulipalin A was also active at much lower concentrations (0.05 mM) in pigment-inducing assays against Gibberella zeae and inhibitory assays against Fusarium oxysporum f. sp. tulipae [2]. Botrytis tulipae was resistant to tuliposides but not to tulipalins, highlighting the functional importance of the free lactone form [3].

Antifungal Tulip Pathogens Plant Defense

Electrophilicity: alpha-Methylene-gamma-butyrolactone Exhibits the Strongest Electrophilicity Among Six Structural Analogs, Correlating with Anti-Inflammatory Activity

A direct comparison of electrophilicity (E) values among α-M-γ-B and six structural analogs revealed that α-M-γ-B exhibits the strongest electrophilicity (E = −19.4), correlating directly with its superior anti-inflammatory activity [1]. The electrophilicity rank order was α-M-γ-B (E = −19.4) > 3M2P2O (E = −19.5) > 2CO (E = −20.6) > 2F (E = −20.7) [2]. Analogs lacking the α,β-unsaturated ketone moiety (γ-M-γ-B, α-M-γ-B-1, γ-B) showed the weakest electrophilicity and weakest anti-inflammatory activity [3]. This property enables α-M-γ-B to act as a potent Michael acceptor, covalently modifying cysteine residues in target proteins such as NF-κB p65 [4].

Electrophilicity Michael Acceptor Covalent Inhibitor

Superior NO Inhibition Compared to Clinical NSAIDs and Dexamethasone

In a direct head-to-head comparison, alpha-methylene-gamma-butyrolactone exhibited a superior ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages compared to commonly used non-steroidal anti-inflammatory drugs (NSAIDs) aspirin and indomethacin, as well as the glucocorticoid dexamethasone [1]. This finding positions α-M-γ-B as a mechanistically distinct anti-inflammatory agent with activity surpassing established clinical benchmarks in this specific in vitro model.

Anti-inflammatory NSAID Corticosteroid

Cross Metathesis Reactivity: Rapid Olefin Isomerization Distinguishes alpha-Methylene-gamma-butyrolactone from alpha-Methylene-delta-lactone

In cross metathesis studies, alpha-methylene-gamma-butyrolactone undergoes rapid and efficient olefin isomerization in the presence of second-generation metathesis catalysts, whereas alpha-methylene-delta-lactone neither isomerizes nor couples under identical conditions [1]. This divergent reactivity is attributed to the ring strain and electronic properties of the γ-lactone core, which facilitates isomerization pathways not accessible to the δ-lactone analog.

Synthetic Chemistry Metathesis Polymer Chemistry

Best Research and Industrial Application Scenarios for alpha-Methylene-gamma-butyrolactone (CAS 547-65-9) Based on Quantified Differentiation


Anti-Inflammatory Drug Discovery: NF-κB Pathway Inhibition and Macrophage Repolarization

Based on the demonstrated superiority of α-M-γ-B in inhibiting LPS-induced NO production (lowest EC50 among six analogs) and its ability to repolarize M1 macrophages to the M2 phenotype, this compound is ideally suited for anti-inflammatory drug discovery programs targeting NF-κB-mediated inflammatory pathways [1]. The quantitative electrophilicity data (E = −19.4) and direct comparison with clinical NSAIDs further support its use as a validated tool compound for probing covalent inhibition of NF-κB p65 [2]. Researchers should prioritize α-M-γ-B over less electrophilic analogs (e.g., γ-butyrolactone) when investigating Michael acceptor-dependent mechanisms.

Agricultural Nematicide Development and Plant Protection Studies

The ~2.1-fold higher nematicidal potency of α-M-γ-B (EC50 = 19.3 mg/L) compared to gamma-butyrolactone (EC50 = 40.0 mg/L) against Meloidogyne incognita positions this compound as a superior starting point for agricultural nematicide development [1]. Its established V-ATPase inhibitory mechanism provides a rational basis for structure-activity relationship studies aimed at optimizing potency and selectivity [2]. Procurement for agricultural research should favor α-M-γ-B over saturated lactone analogs when screening for nematicidal activity.

Antifungal Screening Programs Targeting Plant Pathogens

For antifungal screening programs, the demonstrated higher inhibitory activity of tulipalin A (α-M-γ-B) compared to tulipalin B and 6-tuliposide B against Fusarium oxysporum and Gibberella zeae provides a clear rationale for selecting this specific lactone as a benchmark [1]. The concentration-dependent activity (active at 0.05 mM in pigment-inducing assays) and differential susceptibility profile (Botrytis tulipae resistant to tuliposides but sensitive to tulipalins) highlight the importance of using the free lactone form rather than glycosylated precursors for robust antifungal assessment [2].

Covalent Probe Design and Chemoproteomics

The quantitatively verified strongest electrophilicity of α-M-γ-B (E = −19.4) among six structural analogs makes it the preferred choice for designing covalent chemical probes and inhibitors [1]. Its ability to covalently modify cysteine residues in target proteins, such as NF-κB p65, enables applications in activity-based protein profiling (ABPP) and targeted covalent inhibitor development [2]. Researchers should select α-M-γ-B over less electrophilic analogs to maximize target engagement in chemoproteomic workflows.

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